[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](5-ETHYL-2-THIENYL)METHANONE
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Overview
Description
4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE: is a complex organic compound with a molecular formula of C18H20N2O4S. This compound is characterized by the presence of a benzodioxole group, a piperazine ring, and a thienyl group, making it a unique structure in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE involves multiple steps, starting with the preparation of the benzodioxole and piperazine intermediates. The reaction typically involves:
Formation of Benzodioxole Intermediate: This step involves the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.
Formation of Piperazine Intermediate: Piperazine is synthesized through the reaction of ethylenediamine with diethylene glycol.
Coupling Reaction: The benzodioxole intermediate is then coupled with the piperazine intermediate in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.
Thienyl Group Introduction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and yield .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazines
Scientific Research Applications
4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The compound is known to bind to certain receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and enzyme inhibition .
Comparison with Similar Compounds
4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE: can be compared with other similar compounds, such as:
[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl][(2R,4R)-4-(1-benzothiophen-3-yl)-2-{[4-(hydroxymethyl)benzyl]oxy}-3,4-dihydro-2H-pyran-6-yl]methanone: This compound shares the benzodioxole and piperazine moieties but differs in the presence of a benzothiophene group.
2-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one acetate: This compound has a similar core structure but includes a pyrido[1,2-a]pyrimidin-4-one ring.
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(5-ethylthiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-2-15-4-6-18(25-15)19(22)21-9-7-20(8-10-21)12-14-3-5-16-17(11-14)24-13-23-16/h3-6,11H,2,7-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICADXVYAYIDIRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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